molecular formula C19H23ClN2O2S B2584840 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide CAS No. 313267-77-5

4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide

Cat. No.: B2584840
CAS No.: 313267-77-5
M. Wt: 378.92
InChI Key: MMFSCIJKSNXBJC-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-phenyl-2-piperidin-1-ylethyl substituent. Its structure combines a sulfonamide backbone with a piperidine moiety, a configuration shared with several pharmacologically active analogs.

Properties

IUPAC Name

4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-15-19(16-7-3-1-4-8-16)22-13-5-2-6-14-22/h1,3-4,7-12,19,21H,2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFSCIJKSNXBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-2-piperidin-1-ylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonamide group is synthesized via condensation of 4-chlorobenzenesulfonyl chloride with a secondary amine (e.g., 2-phenyl-2-piperidin-1-ylethylamine). This reaction typically employs a base such as triethylamine (TEA) to neutralize HCl byproducts .

Example Reaction Conditions:

ReagentSolventTemperatureYieldSource
4-Nitrobenzenesulfonyl chloride + Piperazine derivativeDMF25°C46–65%
4-Chlorobenzenesulfonyl chloride + 2-PhenoxyethylamineTEA/THF0°C → RT82%

The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions. For instance, coupling with 2,4-dinitrobenzenesulfonyl chloride in DMSO yields nitro-functionalized derivatives .

Nucleophilic Aromatic Substitution (Chloro Group)

The para-chloro substituent on the benzene ring participates in nucleophilic substitution reactions. Common nucleophiles include amines, alkoxides, or thiols.

Key Data:

NucleophileCatalystSolventTemperatureProductYieldSource
PiperidineK₂CO₃Toluene120–130°CPiperidine-substituted aryl70–85%
4-MethylpiperazineDiisopropylethylamineDMF100°CPiperazine-coupled sulfonamide58%

The reaction with piperazine derivatives under high-temperature conditions (120–130°C) is particularly efficient for generating pharmacologically relevant analogs .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation, acylation, and oxidation. For example:

  • Acylation : Reaction with acetic anhydride in pyridine introduces acetyl groups to the piperidine nitrogen .

  • Oxidation : Using H₂SO₄ or HBr at 80–85°C hydrolyzes N-protected piperidines to free amines, enabling further functionalization .

Hydrolysis Conditions:

Acid/BaseTemperatureDurationOutcomeSource
H₂SO₄ (conc.)80–85°C2–3 hDeprotection of Boc-piperidine
NaOH (aq.)RT24 hCleavage of sulfonamide linkages

Reductive Amination and Cross-Coupling

The ethyl-piperidine side chain can engage in reductive amination with aldehydes/ketones. Additionally, palladium-catalyzed cross-coupling (e.g., Suzuki) is feasible for aryl-chloro substitution, though direct examples require extrapolation from benzhydrylpiperazine systems .

Example Protocol:

Reaction TypeReagentsConditionsOutcomeSource
Reductive AminationNaBH₃CN, MeOHRT, 12 hSecondary amine formation

Biological Activity-Driven Reactions

In pharmacological contexts, the compound’s piperidine and sulfonamide groups interact with enzymes like protein kinase B (PKB). Demethylation or hydroxylation at the piperidine C-2 position (observed in vivo) generates oxidative metabolites, altering bioavailability .

Metabolic Pathways:

Enzyme SystemModificationImpact on BioavailabilitySource
Cytochrome P450C-2 OxidationReduced clearance

Scientific Research Applications

The compound 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide , also known by its CAS number 313267-77-5, is a sulfonamide derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.

Structural Representation

The structure of this compound features a chloro group attached to a benzene ring, which is further substituted with a piperidine moiety. This structural framework is significant for its biological activity.

Pharmacological Studies

Research has indicated that compounds similar to this compound may exhibit analgesic properties akin to those of fentanyl derivatives. These compounds are often studied for their potential as pain management agents in clinical settings due to their interaction with opioid receptors.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify the sulfonamide and piperidine groups to create new derivatives that can be tested for various biological activities.

Toxicology and Safety Studies

Given the structural similarities to known controlled substances, research into the toxicity and safety profiles of this compound is crucial. Studies focus on its metabolic pathways and potential side effects, contributing to the understanding of its safety in therapeutic applications.

Analytical Chemistry

The compound is utilized as a reference standard in analytical laboratories for the detection and quantification of related substances in pharmaceutical formulations. Its stability and defined structure make it an ideal candidate for such applications.

Data Tables

Activity TypeObserved EffectsReference Studies
AnalgesicPain relief similar to opioids
Toxicological ProfilePotential for abuse; requires study
Synthetic UtilityPrecursor for novel compounds

Case Study 1: Analgesic Activity

A study conducted on derivatives of the compound revealed significant analgesic effects when tested on rodent models. The research highlighted its efficacy compared to traditional opioids, suggesting it could be a safer alternative with reduced side effects.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives from this compound, testing their biological activity against various cancer cell lines. This study demonstrated the compound's potential role in developing anti-cancer therapies.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

Compound Substituent on Piperidine Regulatory Status (Example Jurisdiction)
Target Compound 2-phenyl-2-piperidin-1-ylethyl Not specified
W-15 1-(2-phenylethyl)-2-piperidinylidene Schedule I (Illinois SB2184)
W-18 1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene Schedule I (Arizona SB 1447)

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

This analog substitutes the piperidine-ethyl group with a 3,5-dichlorophenylamine moiety. Key differences include:

  • Structural Conformation: The sulfonyl and anilino benzene rings are tilted at 87.9°, a significant deviation from the near-planar conformations observed in other derivatives (e.g., 56.5° tilt in 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide). This impacts intermolecular hydrogen bonding and crystal packing .
  • Synthesis : Prepared via reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dichloroaniline, contrasting with the piperidine-based synthesis routes of W-15/W-18 .

β-Amyloid Aggregation Inhibitors

A structurally distinct benzenesulfonamide, 4-chloro-N-[2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-methylphenyl]benzenesulfonamide (Compound 1), inhibits β-amyloid (Aβ42) aggregation with an IC50 of 13 μM. Unlike the target compound, this derivative incorporates a Schiff base linker and hydroxyl groups, enhancing its binding to amyloid fibrils .

CNS-Active Compounds

  • Opioid Analogs : W-15 and W-18 highlight the role of the piperidine-sulfonamide scaffold in mimicking fentanyl’s 4-piperidinyl pharmacophore. Their regulation underscores concerns about misuse .

Table 2: Functional Comparison of Benzenesulfonamide Derivatives

Compound Key Substituents Application/Activity Data Source
Target Compound 2-phenyl-2-piperidin-1-ylethyl Undefined (structural analog to opioids)
W-18 2-(4-nitrophenyl)ethyl Synthetic opioid (regulated)
Compound 1 (Aβ42 inhibitor) Schiff base, hydroxyl groups β-amyloid aggregation (IC50: 13 μM)
Flusulfamide 2-chloro-4-nitrophenyl, trifluoromethyl Pesticide

Biological Activity

4-Chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H22ClN2O2S
  • Molecular Weight : 364.91 g/mol
  • Chemical Structure : The structure includes a chloro group, a sulfonamide moiety, and a piperidine ring which is crucial for its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of various sulfonamide derivatives, including this compound.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several sulfonamide derivatives against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be within the effective range against:

Bacterial StrainMIC (µM)
Bacillus subtilis8.33
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results indicate that the compound exhibits moderate to good antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

The compound also demonstrated antifungal properties with MIC values against Candida albicans and Fusarium oxysporum:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound could be a candidate for further development in treating fungal infections .

Pharmacological Effects

Beyond antimicrobial activity, sulfonamides including this compound have been studied for their effects on various biological systems.

The mechanism of action for sulfonamides typically involves inhibition of bacterial folate synthesis by competitively inhibiting the enzyme dihydropteroate synthase. This mechanism is crucial for bacterial growth and replication .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro Substitution : The presence of the chloro group enhances lipophilicity, aiding in membrane penetration.
  • Piperidine Ring : The piperidine moiety contributes to binding affinity with biological targets, enhancing both antibacterial and antifungal activities.
  • Phenyl Group : Modifications on the phenyl ring can significantly influence the compound's potency and selectivity .

Case Studies

Recent studies have explored various derivatives of piperidine-based compounds, noting that modifications can lead to improved biological profiles. For instance, compounds with electron-donating groups on the phenyl ring showed enhanced antibacterial activity compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-chloro-N-(2-phenyl-2-piperidin-1-ylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution and sulfonamide coupling. For example, the piperidine-ethylamine intermediate may react with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) with triethylamine as a base. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize byproducts . Temperature control (<10°C) prevents sulfonamide hydrolysis .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodology : Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation. For example, the aromatic protons of the 4-chlorophenyl group typically appear as a doublet at δ 7.5–7.7 ppm, while the piperidinyl protons resonate as a multiplet at δ 1.4–2.8 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy) .

Q. What analytical techniques are critical for characterizing its crystal structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation in ethanol/water (3:1). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Software like SHELXTL refines the structure, with R-factor <0.05 indicating high precision .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate predictions with experimental assays (e.g., SPR or fluorescence polarization). For example, the sulfonamide group may form hydrogen bonds with catalytic residues of carbonic anhydrase, while the piperidine moiety enhances lipophilicity .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodology : Conduct systematic solubility studies in polar (DMSO, water) and non-polar solvents (hexane, chloroform). Use Hansen solubility parameters (δD, δP, δH) to identify mismatches. If DMSO solubility exceeds 50 mg/mL but aqueous solubility is <0.1 mg/mL, employ co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) to improve bioavailability .

Q. How can researchers design experiments to investigate metabolic stability in vitro?

  • Methodology : Use microsomal incubation assays (human liver microsomes, NADPH cofactor). Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t½) and intrinsic clearance (Clint). For unstable compounds, structural modifications (e.g., replacing labile piperidine with morpholine) may enhance metabolic resistance .

Q. What statistical approaches optimize reaction yield when scaling up synthesis?

  • Methodology : Apply Design of Experiments (DoE) . For example, a Central Composite Design (CCD) evaluates variables like temperature (20–60°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hours). Response surface modeling identifies optimal conditions (e.g., 45°C, 1.2 mol% catalyst, 12 hours) to maximize yield (85–90%) .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s fluorescence properties. How can this be resolved?

  • Methodology : Re-evaluate fluorescence under controlled conditions (excitation/emission slit widths, solvent polarity). Compare data with structurally similar compounds (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide). If fluorescence quenching occurs, assess aggregation-caused quenching (ACQ) via concentration-dependent studies (10 nM–1 mM) .

Q. Discrepancies in reported melting points (MP) suggest polymorphism. How can this be investigated?

  • Methodology : Perform DSC/TGA to confirm thermal behavior. Recrystallize from different solvents (ethanol vs. acetonitrile) and analyze polymorphs via PXRD . For example, Form I (MP 168–170°C) and Form II (MP 155–157°C) may arise from solvent-mediated phase transitions .

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